Lithium perchlorate

Description

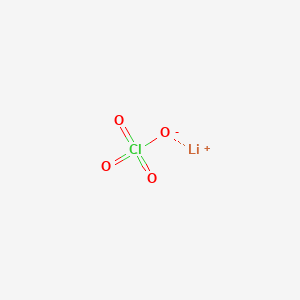

Structure

2D Structure

Properties

IUPAC Name |

lithium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO4, ClLiO4 | |

| Record name | lithium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13453-78-6 (trihydrate) | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872829 | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Hawley] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White lumps; [MSDSonline] Crystallizes from solution as the trihydrate; Converts to the anhydrous form at 130-150 deg C; [Ullmann] | |

| Record name | Lithium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-03-9 | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q86SE98C9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives in Chemical Research

The journey of lithium perchlorate (B79767) in chemical research is marked by its early recognition for its unique physical properties and its pivotal role in the advancement of new chemical methodologies.

The remarkable solubility of anhydrous lithium perchlorate in organic solvents, particularly in diethyl ether, was a key property that sparked early research interest. This high solubility, noted in scientific literature as early as 1923, hinted at the potential for unusual chemical behavior. gfschemicals.com Early investigations into the behavior of perchlorate salts in organic solvents laid the groundwork for its later application as a powerful tool in organic synthesis. gfschemicals.com

One of the earliest documented catalytic applications of this compound was in the mutarotation of glucose in pyridine (B92270). gfschemicals.com In the mid to late 20th century, researchers began to explore its effects on various chemical transformations. For instance, in 1977, Pocker utilized solutions of this compound in aprotic solvents to study the rearrangement of 1-phenylallyl chloride. gfschemicals.com These early studies demonstrated the compound's potential to influence reaction pathways and outcomes.

The development of lithium-ion batteries in the latter half of the 20th century marked a significant milestone in the research history of this compound. It was one of the initial electrolyte salts used in the development of rechargeable lithium batteries. nobelprize.org Although it was later replaced in many commercial applications due to stability concerns, its use in early prototypes was crucial for demonstrating the feasibility of lithium-ion technology. nobelprize.org

Historically, the preparation of this compound has also been a subject of research. Methods have included the reaction of lithium hydroxide (B78521) or lithium carbonate with perchloric acid, as well as the metathesis reaction of sodium perchlorate with lithium chloride. wikipedia.orgsigmaaldrich.comgoogle.com The development of processes to produce high-purity this compound has been driven by the demanding requirements of its various applications, particularly in electrochemistry. google.com

Significance Across Disciplines: a Research Overview

Classical Synthesis Routes

Classical synthesis of this compound (LiClO₄) primarily relies on well-established chemical reactions, including neutralization and ion exchange, followed by crystallization processes to isolate the final product. These methods are foundational to the industrial production of this compound.

Neutralization and Ion Exchange Reactions

Neutralization reactions are a common method for synthesizing this compound. This typically involves the reaction of perchloric acid (HClO₄) with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). google.com The reaction produces an aqueous solution of this compound, which can then be subjected to crystallization. google.com The reaction is preferably carried out under acidic conditions, with a pH of about 3 or less, and at temperatures ranging from 10 to 100°C. google.com

Another significant industrial method is the double exchange or metathesis reaction. sigmaaldrich.com This process often involves reacting sodium perchlorate (NaClO₄) with lithium chloride (LiCl). sigmaaldrich.comresearchgate.net The resulting solution contains this compound and a sodium chloride byproduct. researchgate.net The difference in solubility between the products allows for their separation through fractional crystallization. researchgate.net

Ion exchange technology also presents a viable route for this compound synthesis. In some processes, an aqueous solution of sodium chlorate (B79027) is electrolytically oxidized to produce a perchloric acid solution. scribd.com This solution can then be neutralized with an alkaline substance to synthesize the perchlorate. scribd.com Cation exchange membranes can be used in electrolytic cells to separate the generated perchloric acid, which is then reacted with a lithium compound. google.com

Crystallization Processes and Equilibrium Studies

Crystallization is a critical step in obtaining pure this compound from the solutions generated during synthesis. The process typically involves concentrating the solution by evaporation, followed by cooling to induce crystallization. scribd.com The resulting crystals are then separated from the mother liquor. scribd.com

Equilibrium studies of the LiClO₄-NaCl-H₂O system are crucial for optimizing the fractional crystallization process, particularly when this compound is synthesized via the metathesis reaction between sodium perchlorate and lithium chloride. researchgate.net By understanding the solubility of this compound and sodium chloride at different temperatures, the process can be designed to maximize the yield and purity of this compound trihydrate (LiClO₄·3H₂O). researchgate.netresearchgate.net The process is often carried out at two different isotherms to effectively separate the salts. researchgate.net The final cooling temperature for crystallization typically ranges between 10°C and 20°C. researchgate.net The hydrated form, this compound trihydrate, can be dehydrated to the anhydrous salt by controlled heating. gfschemicals.com

Interactive Data Table: Solubility in the LiClO₄-NaCl-H₂O System

| Temperature (°C) | LiClO₄ (g/g solution) | NaCl (g/g solution) | Solid Phase |

| 20 | 0.3595 | 0.0000 | LiClO₄·3H₂O |

| 20 | 0.3280 | 0.0511 | NaCl + LiClO₄·3H₂O |

| 20 | 0.0000 | 0.2640 | NaCl |

| 40 | 0.4196 | 0.0000 | LiClO₄·3H₂O |

| 40 | 0.3930 | 0.0384 | NaCl + LiClO₄·3H₂O |

| 40 | 0.0000 | 0.2667 | NaCl |

| 60 | 0.4840 | 0.0000 | LiClO₄·3H₂O |

| 60 | 0.4593 | 0.0326 | NaCl + LiClO₄·3H₂O |

| 60 | 0.0000 | 0.2707 | NaCl |

| 80 | 0.5579 | 0.0000 | LiClO₄·3H₂O |

| 80 | 0.5384 | 0.0448 | NaCl + LiClO₄·3H₂O |

| 80 | 0.0000 | 0.2755 | NaCl |

| Data sourced from ResearchGate researchgate.net |

Advanced Purification and Material Engineering

Beyond classical synthesis, advanced techniques are employed to produce high-purity this compound and to engineer materials with specific properties for various applications, particularly in the field of electrochemistry.

Molten Salt Technology for High Purity Anhydrous Forms

For applications requiring extremely dry and high-purity this compound, molten salt technology is a well-established method. gfschemicals.com This technique can produce anhydrous this compound in the form of free-flowing, uniform spherical beads, approximately 1 mm in diameter. gfschemicals.com The process involves melting the hydrated salt and gradually heating it to around 150°C to remove the water molecules from the trihydrate crystal lattice. gfschemicals.com This method is crucial for producing battery-grade anhydrous this compound, as impurities and moisture can significantly impact battery performance and safety. acs.org

Preparation of Composite Electrolytes

This compound is a key component in the preparation of composite electrolytes for lithium-ion and solid-state batteries. These electrolytes are typically prepared by incorporating this compound into a polymer matrix. A common method involves dissolving a polymer, such as polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP) or polyethylene oxide (PEO), and a specific amount of this compound in a solvent like dimethylformamide (DMF). sigmaaldrich.commdpi.com

The resulting homogeneous solution is then often combined with ceramic fillers like Li₇La₃Zr₂O₁₂ (LLZTO) or Al₂O₃ to enhance ionic conductivity and mechanical properties. mdpi.comresearchgate.net The mixture is stirred thoroughly, and in some cases, cross-linking agents and photoinitiators are added before the final material is cast and cured, for example, by UV light. mdpi.com The goal is to create a material with high ionic conductivity, a wide electrochemical window, and good mechanical strength. mdpi.com

Interactive Data Table: Performance of a PEL Composite Solid Electrolyte

| Property | Value |

| Ionic Conductivity | 5.1 × 10⁻⁴ S cm⁻¹ |

| Lithium-ion Transference Number | 0.41 |

| Electrochemical Window | 4.6 V |

| Tensile Strength | 17.7 MPa |

| Initial Discharge Capacity (0.1 C) | 132 mAh g⁻¹ |

| Capacity Retention (after 100 cycles) | 81% |

| Data sourced from MDPI mdpi.com |

In Situ Synthesis Methods for Composite Materials

To overcome challenges like filler agglomeration and weak interactions between the polymer and ceramic components in composite electrolytes, in situ synthesis methods have been developed. nih.govnih.gov This approach involves synthesizing the inorganic filler particles directly within the polymer electrolyte matrix. nih.gov

For example, SiO₂ nanoparticles can be synthesized in situ within a polyethylene oxide (PEO) matrix through a non-hydrolytic sol-gel process. nih.gov This method promotes a homogeneous dispersion of the nanoparticles and creates strong chemical interactions between the SiO₂, lithium salt, and PEO chains. nih.gov This results in significantly suppressed PEO crystallization, which in turn facilitates polymer segmental motion and enhances ionic conduction. nih.gov These in situ synthesized nanocomposite electrolytes have demonstrated impressive ionic conductivities, on the order of 1.1 × 10⁻⁴ S cm⁻¹ at 30°C, which is two orders of magnitude higher than composites made by blending pre-formed fillers. nih.gov

Spectroscopic and Structural Elucidation of Lithium Perchlorate Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, is a powerful tool for probing the molecular vibrations within a system. In the context of lithium perchlorate (B79767), these studies reveal information about the local environment of the perchlorate anion (ClO₄⁻), the solvation shell of the lithium cation (Li⁺), and the nature of ion pairing.

IR and FTIR spectroscopy are particularly sensitive to changes in the vibrational modes of both the solvent molecules and the perchlorate anion upon the introduction of lithium perchlorate. In aqueous solutions, the "structure breaking" effect of the perchlorate ion on the hydrogen bond network of water is observable. rsc.org Difference spectra, obtained by subtracting the spectrum of pure water, show positive peaks around 3580 cm⁻¹, assigned to water molecules weakly hydrogen-bonded to ClO₄⁻, and negative peaks (e.g., at 3203 cm⁻¹ for LiClO₄ solutions) corresponding to the disruption of the strong hydrogen-bonded structure of water. rsc.org

In non-aqueous solvents, such as propylene (B89431) carbonate (PC) and N,N-dimethylformamide (DMF), strong interactions between the lithium cations and solvent molecules are evident from the splitting of characteristic solvent bands. nih.gov For instance, the symmetric ring deformation of PC and the O=C-N deformation of DMF show distinct splittings, indicating that solvent molecules are complexed with Li⁺ ions. nih.gov Similarly, in polymer blend systems like polyacrylate (PAc)/poly(ethylene oxide) (PEO), Attenuated Total Reflectance (ATR)-FTIR studies show that Li⁺ ions coordinate with the ether oxygen of PEO and the C-O group of PAc. nih.govum.edu.my This coordination is confirmed by frequency changes in the ν(C-O-C) and ω(CH₂) modes of PEO. nih.govum.edu.my

| Solvent/System | Observed Band (cm⁻¹) | Assignment | Interpretation |

| Water (H₂O) | ~3580 | O-H stretch | Water molecules weakly hydrogen-bonded to ClO₄⁻. rsc.org |

| Water (H₂O) | 3203 | O-H stretch (negative peak) | "Structure breaking" effect of ClO₄⁻ on water's hydrogen bond network. rsc.org |

| Propylene Carbonate (PC) | 712 | Symmetric ring deformation | Band splitting suggests strong Li⁺-PC interaction. nih.govacs.org |

| Poly(ethylene oxide) (PEO) | ν(C-O-C), ω(CH₂) | Ether C-O-C stretch, CH₂ wagging | Frequency changes confirm coordination between Li⁺ and PEO's ether oxygen. nih.govum.edu.my |

| Propylene Carbonate (PC) | ν₄(F₂) of ClO₄⁻ | Perchlorate bending mode | Splitting indicates strengthening of ionic associations (contact ion pairs). researchgate.net |

Raman spectroscopy is highly effective for studying ion association in this compound solutions because the vibrational modes of the perchlorate anion, particularly the symmetric stretching mode (ν₁), are very sensitive to the cation's proximity. In an ideal tetrahedral (Td) symmetry, corresponding to a "free" or fully solvated anion, the ν₁ mode appears as a single, sharp band. researchgate.netresearchgate.net When a Li⁺ ion directly associates with the anion, forming a contact ion pair (CIP), the symmetry of the ClO₄⁻ ion is lowered, causing shifts and splitting in its vibrational bands. researchgate.netresearchgate.net

Studies on LiClO₄ in propylene carbonate (PC) have used deconvolution of the ν₁ perchlorate band to identify and quantify different species in solution. researchgate.netresearchgate.net The analysis typically reveals contributions from:

Free ions: Solvated ClO₄⁻ anions.

Solvent-shared ion pairs (SSIPs): Li⁺ and ClO₄⁻ separated by a layer of solvent molecules.

Contact ion pairs (CIPs): Direct association between Li⁺ and ClO₄⁻. researchgate.net

A distinct band appearing at a higher wavenumber (938-940 cm⁻¹) relative to the free perchlorate anion's ν₁ band is attributed to monodentate contact ion pairs. researchgate.net In solutions of LiClO₄ in N,N-dimethylformamide (DMF), ion association is not significant below 2 M, but above this concentration, evidence for both SSIPs and CIPs emerges. uq.edu.au The interaction with the Li⁺ cation also affects the solvent molecules; for example, changes in the band shape of the carbonyl stretches in ethylene (B1197577) carbonate (EC) and propylene carbonate (PC) are observed as LiClO₄ concentration increases. acs.org

| Ionic Species | Spectroscopic Feature | Typical Wavenumber (cm⁻¹) | Solvent Example |

| Free Perchlorate Ion | Single ν₁(A₁) band | ~933 | Propylene Carbonate acs.org |

| Contact Ion Pair (CIP) | High-wavenumber shoulder/band on ν₁(A₁) | 938-940 | Propylene Carbonate researchgate.net |

| Solvent-Shared Ion Pair (SSIP) | Component band between free ion and CIP | Varies | Propylene Carbonate researchgate.net |

The perchlorate anion (ClO₄⁻) is a tetrahedral molecule belonging to the Td point group. It has four fundamental vibrational modes, which are classified according to their symmetry.

ν₁ (A₁): Symmetric stretching mode, Raman active and intense, IR inactive.

ν₂ (E): Doubly degenerate bending mode, Raman active, IR inactive.

ν₃ (F₂): Triply degenerate asymmetric stretching mode, both Raman and IR active.

ν₄ (F₂): Triply degenerate asymmetric bending mode, both Raman and IR active.

In the presence of strong interactions, such as in a crystal lattice or during the formation of a contact ion pair, the Td symmetry of the perchlorate ion is perturbed. This "site symmetry perturbation" leads to two key observable effects in the vibrational spectra:

The degenerate modes (ν₂, ν₃, and ν₄) can split into multiple components.

Modes that are inactive in one type of spectroscopy (e.g., ν₁ in IR) may become weakly active. researchgate.net

In crystalline anhydrous this compound, all degenerate modes are observed to be split. For instance, the ν₃ mode exhibits a splitting of 45 cm⁻¹. Ab initio quantum chemical calculations have been used to determine the vibrational frequencies for the ClO₄⁻ anion and the Li⁺ClO₄⁻ ion pair, finding that a bidentate coordination structure is the most stable configuration for the ion pair. acs.org

| Vibrational Mode | Symmetry | Activity | Typical Wavenumber Range (cm⁻¹) | Description |

| ν₁ | A₁ | Raman | 930 - 940 | Symmetric Cl-O stretch |

| ν₂ | E | Raman | ~460 | O-Cl-O bend |

| ν₃ | F₂ | IR, Raman | 1050 - 1150 | Asymmetric Cl-O stretch |

| ν₄ | F₂ | IR, Raman | ~625 | O-Cl-O bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to vibrational spectroscopy, offering insights into the electronic environment of specific nuclei within the this compound system.

¹H and ¹³C NMR are used to study the interactions between the Li⁺ cation and the solvent molecules. The formation of a coordination bond between the Lewis acidic Li⁺ and a Lewis basic site on a solvent molecule (like a carbonyl oxygen or an ether oxygen) alters the electron density around the solvent's nuclei, leading to a change in their chemical shifts.

In studies of this compound in various amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), the ¹³C resonances of the carbonyl carbon are observed to shift downfield upon the addition of the salt. uq.edu.auresearchgate.netepa.gov This downfield shift indicates a decrease in electron density at the carbonyl carbon, confirming that the Li⁺ ion coordinates directly with the carbonyl oxygen. uq.edu.au The magnitude of this shift can depend on the salt concentration and the nature of the anion, reflecting the extent of ion pairing. For example, the change in the ¹³C chemical shift of an amide in the presence of LiCl is smaller than with LiClO₄, which is attributed to differences in the charge density of the anions. These studies confirm that solvation is a primary interaction, with the strength and nature of this interaction being clearly reflected in the NMR spectra of the solvent molecules. researchgate.net

X-ray Diffraction and Scattering Techniques

X-ray diffraction (XRD) is the definitive method for determining the long-range atomic order in crystalline solids. For anhydrous this compound, single-crystal XRD has established its crystal structure. The compound crystallizes in the orthorhombic system with the space group Pnma. researchgate.net In this structure, each Li⁺ ion is coordinated by oxygen atoms in a distorted octahedral geometry. researchgate.net These octahedra are linked via common edges to form chains that extend along the researchgate.net direction. researchgate.net The perchlorate ions themselves maintain a nearly ideal tetrahedral geometry. researchgate.net XRD is also widely used to characterize polymer electrolytes containing LiClO₄, where it can provide information on the degree of crystallinity of the polymer matrix, which is often reduced upon addition of the salt. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (pm) | 865.7(1) |

| b (pm) | 691.29(9) |

| c (pm) | 483.23(6) |

| Z (Formula units per cell) | 4 |

| Li⁺ Coordination | Distorted Octahedral (by Oxygen) |

Electron Microscopy and Surface Analysis

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the microstructure and morphology of materials at the micro and nanoscale. thermofisher.com It is widely used in battery research to examine the physical structure of components like electrodes and separators. thermofisher.com In the context of this compound, SEM is employed to investigate its surface morphology and how it is dispersed within composite materials. For instance, in studies of energetic composite solid propellants containing LiClO₄, SEM is used to analyze the thermal characteristics and reaction mechanisms. researchgate.net The technique provides crucial information on particle size, shape, and distribution, which are essential for understanding the performance and stability of the materials in which this compound is a component.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative elemental and chemical state information of the outermost ~10 nanometers of a material's surface. carleton.eduspecs-group.com It is a non-destructive method critical for understanding surface-mediated processes. carleton.edu

In systems involving this compound, particularly in lithium-ion batteries, XPS is instrumental in analyzing the solid electrolyte interphase (SEI)—a passivation layer that forms on the electrode surface. researchgate.net Studies on lithium electrodes have utilized XPS to probe the surface chemistry, revealing the composition of these surface layers which are formed from the electrolyte components, including the lithium salt. elsevierpure.comresearchgate.net XPS spectra can identify the chemical states of elements like lithium, carbon, and oxygen, helping to elucidate the composition of compounds such as lithium fluoride (B91410) (LiF) and other inorganic species that constitute the SEI. researchgate.netresearchgate.net This analysis is crucial for understanding the stability and performance of battery systems where this compound is used as an electrolyte salt. researchgate.net

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. mt.comnih.gov It is used to study thermal transitions such as melting, crystallization, and glass transitions. mt.comlucideon.com

The thermal behavior of this compound has been characterized using DSC. researchgate.net The DSC curve for this compound typically shows multiple thermal events. researchgate.netresearchgate.net Specifically, it exhibits four endothermic peaks and one exothermic peak. researchgate.net The initial endothermic peaks are associated with the loss of adsorbed and crystallization water. researchgate.net These are followed by endothermic peaks corresponding to the fusion (melting) of this compound itself and its decomposition product, lithium chloride. researchgate.net The single exothermic peak is attributed to the thermal decomposition of the this compound. researchgate.net

A summary of the thermal events observed in a DSC analysis of this compound is provided below.

| Peak Type | Associated Thermal Event |

| Endothermic Peak 1 | Loss of adsorbed water |

| Endothermic Peak 2 | Loss of water of crystallization |

| Endothermic Peak 3 | Fusion of this compound (LiClO₄) |

| Endothermic Peak 4 | Fusion of Lithium Chloride (LiCl) |

| Exothermic Peak | Decomposition of this compound (LiClO₄) |

| (Data sourced from reference researchgate.net) |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com It is widely used to study thermal stability and decomposition kinetics. lucideon.comacs.org

The thermal decomposition of pure this compound has been investigated using TGA over a temperature range of 392-415°C. researchgate.netepa.gov These studies show that the decomposition kinetics are complex. The process initially follows the Prout-Tompkins autocatalytic rate law up to approximately 40% decomposition. researchgate.netresearchgate.net Beyond this point, the kinetics conform to a first-order reaction. researchgate.netresearchgate.net The activation energy for the first stage is approximately 52.2 ± 4.1 kcal/mole, and for the second, first-order stage, it is about 62.0 ± 4.1 Kcal/mole. researchgate.netresearchgate.net TGA, often used simultaneously with DSC, is essential for determining the decomposition temperatures and understanding the reaction mechanisms of materials like this compound. researchgate.netmt.com

Other Spectroscopic and Analytical Methodologies

This section delves into various instrumental methods used to characterize this compound systems, focusing on spectroscopic techniques for solution analysis, electrochemical interfaces, and chromatographic separation for quantification.

Electrochemical Quartz Crystal Microbalance (EQCM) and Vis-NIR Spectroscopy in Electrochemical Systems

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemistry with a quartz crystal microbalance to measure minute mass changes at an electrode surface in real-time. wikipedia.orgtaylorfrancis.com The core of the EQCM is a piezoelectric quartz crystal with electrodes deposited on both faces. wikipedia.org One electrode serves as the working electrode in an electrochemical cell. wikipedia.orgtaylorfrancis.com When an alternating potential is applied, the crystal oscillates at a specific resonant frequency. This frequency is directly dependent on the total mass on the electrode surface; a change in mass (Δm) leads to a proportional change in the resonant frequency (Δf), allowing for in-situ monitoring of processes like ion adsorption/desorption, film deposition, and dissolution. wikipedia.org

This compound is a widely used supporting electrolyte in non-aqueous electrochemical studies due to its high solubility in organic solvents and good ionic conductivity. wikipedia.org In EQCM studies, it provides the necessary conductivity for the cell while its constituent ions (Li⁺ and ClO₄⁻) can participate in interfacial processes. For example, during the electrochemical cycling of a polymer film or other electrode material, EQCM can track the mass changes associated with the ingress and egress of Li⁺ and ClO₄⁻ ions for charge compensation.

Ion Transport Studies: Research on electropolymerized films, such as polypyrrole, in a tetrahydrofuran (B95107) solvent with this compound electrolyte has demonstrated the utility of EQCM. It was found that during the initial oxidation, perchlorate anions were inserted into the film. However, in subsequent redox cycles, the EQCM data revealed that Li⁺ transport became the dominant process, with ClO₄⁻ ions remaining trapped within the polymer backbone. dtic.mil This highlights the ability of EQCM to elucidate complex ion transport mechanisms at the electrode-electrolyte interface.

Battery Research: EQCM is a powerful tool for investigating the mechanisms within batteries, such as Li-ion batteries. It enables the in situ study of ion insertion/deinsertion into electrodes, the formation of the solid electrolyte interphase (SEI), and other interfacial phenomena. rsc.org

Combining EQCM with spectroscopic techniques like Visible-Near Infrared (Vis-NIR) spectroscopy provides simultaneous electrochemical, gravimetric, and spectroscopic information. This combined approach, known as spectroelectrochemistry, allows for the correlation of mass changes with changes in the optical properties of the electrode. For instance, in the study of electrochromic devices, a PMMA-PC-LiClO₄-SiO₂ electrolyte was investigated. In situ UV-Vis spectroscopy showed a strong absorption peak appearing upon electrochemical reduction, confirming the electrochromic effect, while the this compound provided the necessary ionic conductivity for device operation. agilent.com Such combined techniques are invaluable for understanding the dynamic processes occurring at electrochemical interfaces. wikipedia.orgtaylorfrancis.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, the focus is on the detection of the perchlorate anion (ClO₄⁻), as the lithium cation is not typically analyzed by conventional HPLC methods. Perchlorate is challenging to detect with standard UV detectors because it does not absorb in the ultraviolet range. thermofisher.com Therefore, alternative HPLC methods and detectors are employed.

Several robust HPLC methods have been developed for perchlorate analysis, often utilizing ion-exchange or mixed-mode chromatography coupled with detectors such as conductivity detectors or mass spectrometers. nih.govsielc.com

Anion-Exchange Chromatography: A sensitive HPLC method involves an isocratic separation on an anion-exchange column with a sodium hydroxide (B78521) mobile phase, followed by conductivity detection. nih.gov This method has demonstrated a linear response for perchlorate in the 5 to 100 ng/mL range, with lower detection limits of 3-6 ng/mL in biological fluids. nih.gov

Mixed-Mode and Reversed-Phase Chromatography: Another approach uses mixed-mode columns, such as the Newcrom B column, which combines reversed-phase and ion-exchange characteristics. sielc.com A simple mobile phase of acetonitrile (B52724) and water with an ammonium formate buffer can be used, coupled with a Charged Aerosol Detector (CAD). sielc.com Reversed-phase HPLC has also been utilized, where the mobile phase typically consists of an organic solvent, water, and an organic acid. google.com

HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with a mass spectrometric detector provides high selectivity and sensitivity, making it a powerful tool for trace-level perchlorate analysis. google.comepa.gov This is particularly useful for complex matrices like environmental or biological samples. nih.gov

The table below summarizes various reported HPLC methods for the determination of the perchlorate anion.

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatography Type | Anion-Exchange nih.gov | Mixed-Mode sielc.com | Reversed-Phase epa.gov |

| Column | Anion-exchange column | Newcrom B, 4.6x150 mm | K' (Prime) Technologies, Inc., 4x250 mm |

| Mobile Phase | Sodium hydroxide | 10% Acetonitrile / 90% Water with Ammonium Formate buffer (pH 3.0) | 9.6 M Acetonitrile, 0.035 mM Acetic Acid |

| Flow Rate | Not specified | 1.0 mL/min | Not specified |

| Detector | Conductivity Detector nih.gov | Charged Aerosol Detector (CAD) sielc.com | Mass Spectrometry (MS) epa.gov |

| Detection Limit | 3-6 ng/mL (in fluids) nih.gov | Not specified | Not specified |

Theoretical and Computational Investigations of Lithium Perchlorate

Quantum Chemical Studies of Ion Pairing and Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure, geometry, and energetics of the lithium perchlorate (B79767) ion pair. These studies provide a foundational understanding of the interactions between the lithium cation (Li⁺) and the perchlorate anion (ClO₄⁻).

Quantum chemical studies have investigated several possible coordination structures for the Li⁺ClO₄⁻ ion pair, primarily focusing on monodentate, bidentate, and tridentate configurations. acs.org These terms describe the number of oxygen atoms from the perchlorate anion that are simultaneously interacting with the lithium cation.

Monodentate: The Li⁺ ion is coordinated to a single oxygen atom of the ClO₄⁻ anion.

Bidentate: The Li⁺ ion is coordinated to two oxygen atoms of the ClO₄⁻ anion.

Tridentate: The Li⁺ ion is coordinated to three oxygen atoms of the ClO₄⁻ anion.

Ab initio calculations have been used to determine the optimized geometries and relative energies for each of these structures. acs.org Studies have shown that at higher levels of theory (MP2/6-311+G*), the bidentate structure is the most energetically favorable configuration for the isolated Li⁺ClO₄⁻ ion pair. acs.org

| Coordination | Description | Relative Stability |

| Monodentate | Li⁺ binds to one oxygen atom of ClO₄⁻. | Less stable |

| Bidentate | Li⁺ binds to two oxygen atoms of ClO₄⁻. | Most stable |

| Tridentate | Li⁺ binds to three oxygen atoms of ClO₄⁻. | Less stable |

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecular system as a function of its geometry. arxiv.org For the lithium perchlorate ion pair, PES analysis helps to understand the energetics of the association process between the Li⁺ cation and the ClO₄⁻ anion. By calculating the energy of the system at various distances and orientations of the two ions, a map of the interaction energies can be created.

The minima on this surface correspond to the stable or metastable configurations of the ion pair, such as the monodentate, bidentate, and tridentate structures. rsc.org The energy differences between the separated ions and these stable ion-pair structures determine the ion-pair binding energy. Quantum chemical calculations reveal that the formation of these ion pairs from separated ions is a barrierless process. scispace.com The relative depths of the potential wells for the different coordination modes indicate their relative stabilities, confirming that the bidentate structure represents the global minimum on the potential energy surface for the gas-phase ion pair. acs.org

Molecular Dynamics Simulations of Solvation and Transport

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of how the ions interact with solvent molecules and with each other in a condensed phase, such as a liquid electrolyte.

MD simulations are widely used to investigate the solvation of this compound, revealing how solvent molecules arrange themselves around the Li⁺ and ClO₄⁻ ions. nih.gov This arrangement is known as the solvation shell or coordination sphere. Simulations can determine key structural properties, such as the coordination number, which is the average number of solvent molecules in the first solvation shell of an ion. bohrium.com

| Solvent | Li⁺ Coordination Number | Key Findings |

| Sulfolane (B150427) | ~4.7 - 5.3 | Coordination occurs via sulfone group oxygen atoms. bohrium.com |

| Poly(ethylene oxide) | Varies with concentration | Local environment around Li⁺ is a mix of PEO oxygen atoms and ClO₄⁻ anions. aip.org |

| Carbonate Mixtures | Varies with solvent ratio | The composition of the solvation shell strongly depends on the mixture ratio of cyclic and linear carbonates. nih.gov |

Beyond the immediate solvation shell, MD simulations can analyze longer-range structural ordering and the tendency for ions to form larger clusters. nih.gov In concentrated solutions, simple ion pairs can aggregate into larger molecular associations. The concentration of this compound significantly influences the solution's molecular structure and the degree of this association. researchgate.net

Simulations have shown that polysulfide anions can act as bridging ligands, leading to the formation of clusters that include this compound, lithium polysulfides, and sulfolane solvent molecules. nih.gov The tendency to form these clusters increases with the size of the polysulfide anion. nih.gov At high concentrations, the entire electrolyte system can become a single, large cluster. nih.gov This molecular association has a significant impact on the macroscopic properties of the electrolyte, such as viscosity and ionic conductivity. aip.org

Modeling of Polymer Electrolyte-Electrode Interfaces

The interface between the polymer electrolyte and the electrode is a critical determinant of a battery's performance, and computational modeling provides a molecular-level understanding of this region. In systems utilizing this compound-doped polymer electrolytes, such as those based on poly(ethylene oxide) (PEO), simulations are instrumental in correlating structural and dynamic properties with ionic conductivity.

Models of PEO/LiClO₄ electrolytes reveal that lithium ion transport is intricately linked to the segmental motion of the polymer chains. researchgate.net Ions move through the amorphous phase of the polymer via hopping mechanisms, either along a single polymer chain (intra-chain) or between different chains (inter-chain). researchgate.net The efficiency of this transport is heavily dependent on the local relaxation of the PEO chains. researchgate.net

Computational studies have explored the impact of adding inorganic fillers, such as alumina (B75360) (Al₂O₃) nanoparticles, into the PEO/LiClO₄ matrix. These models show that nanoparticles can enhance ionic conductivity. researchgate.net Quasi-elastic neutron scattering (QENS) results, supported by modeling, suggest the presence of a rotational motion consistent with the (PEO)₆:LiClO₄ crystalline structure, which is more conductive than its amorphous counterpart. researchgate.net The introduction of nanoparticles appears to influence this rotation, highlighting the complex interplay between the different components at the interface. researchgate.net

Furthermore, modeling efforts focus on strategies to improve the interfacial contact and reduce resistance. One approach involves the introduction of an ionic liquid to the composite polymer electrolyte, which has been shown to enhance ionic conductivity and create a more stable interface. acs.org The modification of the interface between the polymer and ceramic fillers is another strategy explored through simulations to enhance lithium-ion migration. acs.org

Table 1: Key Parameters in Modeling PEO/LiClO₄ Electrolyte Interfaces

| Parameter | Significance | Modeling Insights |

| Ionic Conductivity | Measures the electrolyte's ability to conduct lithium ions. | Influenced by polymer chain dynamics, salt concentration, and presence of fillers. Models help predict optimal compositions. researchgate.netresearchgate.net |

| Li⁺ Transference Number | The fraction of total ionic conductivity contributed by lithium ions. | Can be estimated from simulations of ion diffusion and interactions with the polymer host. |

| Interfacial Resistance | The opposition to charge transfer at the electrode-electrolyte boundary. | Modeling helps identify sources of resistance and evaluate strategies for its reduction, such as interface modification. acs.org |

| Polymer Segmental Motion | The local movement of polymer chains that facilitates ion transport. | QENS and molecular dynamics simulations provide data on the timescale and nature of these motions. researchgate.netresearchgate.net |

This table is interactive. Users can sort and filter the data.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the properties of materials used in lithium-ion batteries, including this compound electrolytes and their interfaces with electrodes.

Theoretical Studies on Atomic Charge Density Distribution

DFT calculations are employed to determine the distribution of electron density within a material, providing insights into chemical bonding and reactivity. The atomic charge distribution in the this compound entity and its interactions with solvent molecules and electrode surfaces are crucial for understanding its electrochemical behavior.

Theoretical studies use methods like Bader charge analysis or Mulliken population analysis to assign partial charges to individual atoms within the system. mdpi.comresearchgate.net These calculations reveal the ionic nature of the Li-O and the covalent nature of the Cl-O bonds within the perchlorate anion (ClO₄⁻). The charge distribution is influenced by the surrounding environment, such as the polymer matrix in a solid electrolyte.

In the context of interfaces, DFT can model the charge density redistribution when the electrolyte comes into contact with an electrode surface. researchgate.net This is critical for understanding the formation of the electric double layer and the initial steps of electrochemical reactions. For instance, the interaction between the lone pairs on the oxygen atoms of the perchlorate anion and the surface atoms of a cathode can be explicitly modeled.

Electronic Conductivity and Interface Energy Calculations

While polymer electrolytes are designed to be ionic conductors, their electronic conductivity should be negligible to prevent self-discharge of the battery. DFT calculations can predict the electronic band structure of materials, allowing for the determination of the band gap, which is a key indicator of electronic conductivity. researchgate.net For an ideal electrolyte, a large band gap is desirable.

DFT is also used to calculate the interface energy between the electrolyte and the electrode. researchgate.net A low interface energy is indicative of good wetting and a stable interface. These calculations can be performed for different crystal facets of an electrode material to predict the preferred orientation at the interface. The interaction energy is determined by considering the van der Waals forces, electrostatic interactions, and any chemical bonding that may occur between the electrolyte components and the electrode surface. researchgate.net

Table 2: DFT-Calculated Properties of Electrolyte Components

| Property | Description | Relevance to this compound Systems |

| Atomic Partial Charges | The net electric charge on an atom in a molecule or crystal. | Determines electrostatic interactions with the polymer host and electrode surfaces. mdpi.comresearchgate.net |

| Band Gap | The energy difference between the valence band and the conduction band. | A larger band gap indicates lower electronic conductivity, which is desirable for an electrolyte. researchgate.net |

| Interface Adhesion Energy | The energy required to separate the electrolyte from the electrode surface. | A higher adhesion energy suggests better interfacial contact and stability. researchgate.net |

| Density of States (DOS) | The number of electronic states per unit energy range. | Provides insight into the electronic structure and bonding characteristics of the material. mdpi.com |

This table is interactive. Users can sort and filter the data.

Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the complex chemical reactions that occur within a battery, particularly the formation of the solid-electrolyte interphase (SEI).

Mechanistic Causes for Solid-Electrolyte Interphase Formation

The solid-electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. bohrium.com Its composition and properties are critical to the battery's stability, lifespan, and performance. Computational methods, including DFT and molecular dynamics, are essential for elucidating the reaction mechanisms that lead to SEI formation.

In electrolytes containing this compound, the perchlorate anion itself is generally considered to be relatively stable. However, under the highly reducing conditions at the anode surface, it can decompose. Computational studies can model the reduction of the ClO₄⁻ anion, predicting the reaction pathways and the resulting decomposition products.

More commonly, the SEI is formed from the decomposition of the solvent molecules in the electrolyte. diva-portal.org For example, in a LiClO₄/poly(ethylene oxide) system, computational models can simulate the reduction of the ethylene (B1197577) oxide units. These calculations can identify the most likely bond-breaking events and the subsequent reactions of the resulting radical species. The presence of Li⁺ ions is known to catalyze these decomposition reactions, a phenomenon that can be explicitly included in the computational models. elsevierpure.com

Studies have shown that the SEI layer formed in LiClO₄-based electrolytes can be denser and more conductive compared to that formed in LiPF₆-based electrolytes, leading to improved stability. tue.nl Computational chemistry helps to understand the atomistic and molecular origins of these differences by simulating the nucleation and growth of the SEI layer and predicting the chemical and mechanical properties of the resulting film. bohrium.com

Electrochemical Behavior and Advanced Energy Storage System Research

Lithium-Ion Battery Electrolytes

Lithium perchlorate (B79767) is utilized as an electrolyte salt in lithium-ion batteries, dissolved in organic solvents to facilitate the movement of lithium ions between the anode and cathode. jongia.com While not as common in commercial batteries as other salts like lithium hexafluorophosphate (B91526) (LiPF₆), its specific electrochemical characteristics make it a valuable compound for research and certain applications. takomabattery.comwikipedia.org

The primary function of an electrolyte is to ensure efficient ion transport. Lithium perchlorate's high solubility in common organic solvents is a key factor that contributes to high ionic conductivity. takomabattery.com When dissolved, it dissociates into lithium cations (Li⁺) and perchlorate anions (ClO₄⁻). The perchlorate anion is large and has a symmetric charge distribution, which results in weak interactions with the lithium cations. This facilitates the movement of Li⁺ ions through the electrolyte.

In carbonate-based organic solvents, electrolytes containing LiClO₄ can achieve room temperature ionic conductivities as high as 9 mS/cm. takomabattery.com Research has shown that in various solvents, the peak conductivity is often found at concentrations between 0.75 M and 1.25 M. vut.cz For instance, a 1.25 M LiClO₄ solution in dimethylformamide (DMF) has demonstrated a conductivity of 13.16 mS/cm. vut.cz

Table: Ionic Conductivity of LiClO₄ in Various Solvents

| Solvent System | LiClO₄ Concentration (M) | Ionic Conductivity (mS/cm) |

|---|---|---|

| Propylene (B89431) Carbonate (PC) | ~1.0 | ~6.5 researchgate.net |

| Carbonate Solvents | Not Specified | 9 takomabattery.com |

| Dimethylformamide (DMF) | 1.25 | 13.16 vut.cz |

| Ethylene (B1197577) Carbonate/Dimethyl Carbonate (EC/DMC 1:1) | 1.0 | Not specified, but second highest in the study vut.cz |

This table is interactive. You can sort and filter the data.

The electrochemical stability window (ESW) of an electrolyte is the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is crucial for batteries, especially those with high-voltage cathode materials. takomabattery.com LiClO₄-based electrolytes exhibit a relatively wide electrochemical stability window, reaching up to 5.1 V versus Li⁺/Li. takomabattery.com This good oxidative stability makes it compatible with some high-voltage applications. takomabattery.comchimicatechnoacta.ru

However, the stability can be influenced by several factors. The perchlorate anion (ClO₄⁻) contains chlorine in its highest oxidation state (+7), making it a strong oxidizing agent. wikipedia.org This can lead to reactions with organic solvents, particularly at elevated temperatures or high current loads, which can pose challenges. wikipedia.org Despite this, studies have indicated that LiClO₄ systems can form a more stable solid electrolyte interphase (SEI) compared to those with LiPF₆, which can suffer from thermal instability due to decomposition products like PF₅. researchgate.net The electrochemical stability window for a composite solid electrolyte was found to be 4.7 V at 30°C and 4.4 V at 60°C. mdpi.com

In liquid electrolytes, lithium ions move through the solvent, solvated by solvent molecules. The movement is governed by diffusion and migration under the influence of an electric field. The weak association between the Li⁺ cation and the large ClO₄⁻ anion in LiClO₄ electrolytes is beneficial for this process. chemrxiv.org

In gel polymer electrolytes (GPEs), a polymer matrix is swollen with a liquid electrolyte. mdpi.commdpi.com The gel structure immobilizes the bulk of the liquid, while still allowing for high ionic conductivity, often in the range of 10⁻³ S/cm at room temperature. mdpi.comnih.gov The ion transport in GPEs occurs through the liquid-filled channels within the polymer network. The polymer itself, such as polyethylene (B3416737) oxide (PEO), can also facilitate ion transport through segmental motion of the polymer chains, which creates free volume for ions to move into. mdpi.commaterialsfutures.org

The transport of Li⁺ ions in these systems is a complex process that can involve dissociation and coordination effects with the polymer chains. researchgate.net Time-resolved studies have shown that Li⁺ migration in polymer electrolytes under an electric field is a dynamic process. researchgate.net Molecular dynamics simulations have also been employed to understand the thermodynamic barriers and driving forces for Li⁺ transport at the electrode-electrolyte interface, revealing that ion-pairing and solvent diffusivity in the electric double layer play crucial roles. chemrxiv.org

The interface between the electrolyte and the electrodes is critical for battery performance. During the initial charging cycles, the electrolyte decomposes on the anode surface to form a passivating layer known as the solid electrolyte interphase (SEI). nih.govcircuitdigest.com This layer is ionically conductive but electronically insulating, preventing further electrolyte decomposition while allowing Li⁺ ions to pass through. nih.govdiva-portal.org

LiClO₄-based electrolytes can form a stable SEI. valuates.com Research indicates that the SEI formed in the presence of LiClO₄ can be more thermally stable and builds up gradually compared to the SEI formed with LiPF₆. researchgate.net The composition of the SEI is complex and can include inorganic compounds like lithium chloride (LiCl) and lithium oxide (Li₂O) when LiClO₄ is used as an additive. acs.orgresearchgate.net This LiCl-rich SEI is noted for its high ionic conductivity, which helps in uniform lithium deposition. acs.org The structure of the SEI can also be influenced by current density, with different components like Li₂O and lithium fluoride (B91410) (LiF) forming at different rates. nih.gov

On the cathode side, a similar layer called the cathode electrolyte interphase (CEI) can form. The use of LiClO₄ as an additive in certain electrolyte formulations has been shown to modulate the CEI structure, reducing the energy barrier for Li⁺ desolvation and improving kinetics, especially at low temperatures. lianteam.cn

Lithium dendrites are needle-like metallic structures that can grow on the anode during charging, leading to short circuits and battery failure. chimicatechnoacta.rufrontiersin.org The properties of the electrolyte and the SEI play a crucial role in suppressing dendrite formation.

Using LiClO₄ as an additive in ether-based electrolytes has been shown to be an effective strategy. acs.orgresearchgate.net It facilitates the in-situ formation of a dense and homogeneous SEI rich in lithium chloride and lithium oxide. researchgate.net This stable SEI layer helps to create a more uniform distribution of the electric field and lithium ion flux at the electrode surface. acs.org This uniform deposition prevents the localized growth that leads to dendrites. researchgate.netrsc.org The synergistic protection offered by LiCl and Li₂O in the SEI enhances ionic mobility and promotes a more stable plating and stripping process. acs.org Furthermore, additives like LiClO₄ can act as a "pore astringent," reducing the porosity of the aged lithium metal anode, which helps to control dendrite formation and improve cycle life. osti.gov

Solid Polymer Electrolytes (SPEs) and Composites

Solid polymer electrolytes (SPEs) are considered a key technology for developing all-solid-state lithium batteries, offering potential improvements in safety and mechanical strength. ijacskros.com SPEs typically consist of a lithium salt, like LiClO₄, dissolved in a high-molecular-weight polymer matrix, such as polyethylene oxide (PEO). materialsfutures.orgijacskros.com

In these systems, ion transport is intricately linked to the segmental motion of the polymer chains in the amorphous regions. materialsfutures.org The conductivity of PEO-LiClO₄ electrolytes is highly dependent on temperature and the concentration of the salt. ijacskros.com A common challenge is their relatively low ionic conductivity at room temperature, often around 10⁻⁵ S/cm. ijacskros.com

To enhance conductivity and mechanical properties, composite solid polymer electrolytes (CSPEs) have been developed. These materials incorporate inert ceramic fillers like alumina (B75360) (Al₂O₃), magnesium oxide (MgO), or magnesium-aluminum spinel (MgAl₂O₄) into the polymer-salt matrix. matec-conferences.orgias.ac.in The addition of these fillers can increase ionic conductivity by several orders of magnitude. For example, heterogeneously doping LiClO₄ with MgAl₂O₄ increased conductivity by more than four orders of magnitude, reaching 4.37 × 10⁻² S/cm at 200°C. matec-conferences.org The mechanism behind this enhancement is believed to involve the interaction between Li⁺ ions and the oxide surfaces, creating high-conductivity pathways at the interfaces. matec-conferences.org These composite electrolytes often exhibit wide electrochemical stability windows, for instance, in the range of 4.6–5.0 V, making them promising candidates for solid-state batteries. rsc.org

Table: Ionic Conductivity of LiClO₄-based Solid Polymer Electrolytes

| Polymer/Composite System | LiClO₄ Content | Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|---|---|

| PEO-LiClO₄ | 15 wt% | 30 | ~10⁻⁵ ijacskros.com |

| PLA-LiClO₄ | 50% | Room Temp | 2.66 x 10⁻⁵ scientific.net |

| PEMA-LiClO₄ | 20 wt% | Room Temp | ~10⁻⁶ ukm.my |

| N-succinyl chitosan-LiClO₄ | 10 wt% | Room Temp | 8.01 x 10⁻³ researchgate.net |

| (0.3)LiClO₄ - (0.7)MgAl₂O₄ | 70 mol% filler | 200 | 4.37 x 10⁻² matec-conferences.org |

| PVDF-HFP-LiClO₄-LLZTO | Not Specified | 30 | 5.5 x 10⁻⁵ mdpi.com |

This table is interactive. You can sort and filter the data.

Synthesis and Characterization of SPEs (e.g., PEO, PVDF-HFP, Chitosan-based)

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation solid-state lithium-ion batteries. This compound (LiClO4) is frequently used as the salt in these systems due to its favorable properties for polymer-salt complexation. ijerd.com The synthesis of these electrolytes typically involves dissolving a host polymer and the lithium salt in a suitable solvent, followed by casting the solution to form a thin film. ijerd.comscientific.net

Poly(ethylene oxide) (PEO)-based SPEs: PEO is a widely studied host polymer due to its high solvating power for lithium ions. ijerd.com However, its high crystallinity at room temperature hinders ionic conductivity. ijerd.com To address this, PEO is often blended with other polymers, such as polyvinyl chloride (PVC) or poly(propylene carbonate) (PPC), to increase the amorphous phase content, which is more conducive to ion transport. ijerd.comresearchgate.net For instance, a blend of PVC (37.5%) – PEO (37.5%) – LiClO4 (25%) has demonstrated enhanced ionic conductivity. ijerd.com The interaction between the ether oxygen atoms of PEO and the lithium cations from LiClO4 is crucial for the electrolyte's function. ignited.in

Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)-based SPEs: PVDF-HFP is another common host polymer for SPEs, often used to create gel polymer electrolytes (GPEs). scientific.netresearchgate.net These GPEs are prepared by the solution casting technique, dissolving PVDF-HFP and LiClO4 in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting membranes can be made into composites by incorporating other materials to enhance their properties. For example, a PVDF-HFP/LiClO4 electrolyte was used as the basis for a gel composite electrolyte film with the addition of Li6PS5Cl, which was prepared via a thermosetting process. mdpi.comresearchgate.net The introduction of additives can significantly reduce the crystallinity of PVDF-HFP, creating more amorphous regions that facilitate ionic conduction. mdpi.comresearchgate.net

Chitosan-based SPEs: Chitosan (B1678972), a natural biopolymer, is an environmentally friendly and cost-effective option for SPEs. scientific.netresearchgate.netpsu.edu To improve its properties, chitosan is often chemically modified. For example, N-succinyl chitosan can be synthesized by reacting chitosan with succinic anhydride (B1165640). scientific.netresearchgate.netpsu.edu Solid polymer electrolyte membranes are then created by casting a solution of the modified chitosan and varying ratios of this compound. scientific.netresearchgate.netpsu.edu This modification has been shown to increase the ionic conductivity of the membrane. scientific.netresearchgate.net Another approach involves blending chitosan with other polymers like agar-agar and plasticizing with polyethylene glycol (PEG) before adding this compound. epa.gov

Table 1: Synthesis and Characterization of this compound-based Solid Polymer Electrolytes

| Polymer Host | Synthesis Method | Key Characterization Findings | Ionic Conductivity (S/cm) | Reference(s) |

|---|---|---|---|---|

| PEO/PVC | Solution-casting | Increased amorphicity with PVC content. | 6.5 x 10⁻⁶ at room temp. | ijerd.com |

| PEO/PPC | Solution-casting | Addition of amorphous PPC decreases PEO crystallinity. | 6.83 x 10⁻⁵ at room temp. | researchgate.net |

| PVDF-HFP | Solution-casting | Forms gel polymer electrolytes. | - | scientific.netresearchgate.net |

| PVDF-HFP/ Li6PS5Cl | Thermosetting | Introduction of LPSCl significantly reduces PVDF-HFP crystallinity. | 1.27 x 10⁻³ at 25°C | mdpi.comresearchgate.net |

| N-succinyl Chitosan | Solution-casting | Modification with succinyl groups increases ionic conductivity. | 8.01 x 10⁻³ (with 10% LiClO4) | scientific.netresearchgate.netpsu.edu |

| Chitosan/ Agar-agar/PEG | Solution-casting | Complex formation confirmed between blended polymers and LiClO4. | 4.56 x 10⁻⁴ at room temp. | epa.gov |

Ionic Conductivity Enhancement in Composite Solid Electrolytes

A primary challenge for solid polymer electrolytes is their relatively low ionic conductivity at ambient temperatures. ignited.in A common strategy to overcome this is the creation of composite solid electrolytes by incorporating inert ceramic fillers into the polymer-salt matrix. theiet.orgmatec-conferences.org These fillers can disrupt the crystalline structure of the polymer, thereby increasing the amorphous regions and enhancing the mobility of lithium ions. theiet.org

Various materials have been investigated as fillers. For instance, the addition of titanium dioxide (TiO2) nanofibers to a PEO-LiClO4 electrolyte has been shown to increase ionic conductivity. theiet.org The nanofibers are effective at decreasing the crystalline phase of PEO and increasing the segmental flexibility of the polymer chains. theiet.org Similarly, the incorporation of magnesium-aluminum spinel (MgAl2O4) into this compound has been found to boost conductivity by several orders of magnitude. matec-conferences.org The interaction between the lithium cations and the oxide surface is thought to be a key factor in this enhancement. matec-conferences.org

Another approach involves using ceramic nanowires. For example, Li0.33La0.557TiO3 (LLTO) nanowires dispersed in a polyacrylonitrile (B21495) (PAN)-LiClO4 polymer matrix have demonstrated a significant increase in ionic conductivity, attributed to the formation of a fast ion transport network on the surfaces of the nanowires. acs.org The addition of graphene to a PVDF-LATP-LiClO4 composite electrolyte has also been shown to improve ionic conductivity, with a 5 wt% graphene content resulting in a substantial increase. semanticscholar.org

Table 2: Ionic Conductivity Enhancement in this compound-based Composite Solid Electrolytes

| Polymer/Salt System | Filler Material | Filler Concentration (wt%) | Resulting Ionic Conductivity (S/cm) | Temperature (°C) | Reference(s) |

|---|---|---|---|---|---|

| PEO-LiClO4 | TiO2 Nanofibers | 3 | 5.308 x 10⁻⁵ | 20 | theiet.org |

| LiClO4 | MgAl2O4 | 70 | 4.37 x 10⁻² | 200 | matec-conferences.org |

| PAN-LiClO4 | Li0.33La0.557TiO3 Nanowires | 15 | 2.4 x 10⁻⁴ | Room Temp. | acs.org |

| PVDF-LATP-LiClO4 | Graphene | 5 | 2.00 x 10⁻³ | 25 | semanticscholar.org |

| PEO-LiClO4 | meso-tetra(carboxyphenyl)porphyrin (TCPP) | 8 | 2.34 x 10⁻⁵ | 25 | acs.org |

Electrochemical Reaction Mechanisms

Limiting Reactions in Fused this compound Systems

In the electrolysis of fused this compound, the limiting reactions at the electrodes have been identified. psu.eduresearchgate.net At the cathode, the reduction of lithium ions to lithium metal occurs: Li⁺ + e⁻ → Li. psu.eduresearchgate.net At the anode, the perchlorate anion is oxidized, producing chlorine gas, oxygen, and releasing an electron: ClO₄⁻ → ½Cl₂ + 2O₂ + e⁻. psu.eduresearchgate.net

A significant challenge in this system is the explosive reaction between the newly formed lithium metal at the cathode and the fused perchlorate melt. psu.eduresearchgate.net To manage this reactivity, the activity of the lithium metal can be reduced by alloying it with another metal, such as silver, at the cathode. psu.eduresearchgate.net A cathodic peak observed around -1.5V (versus a Ag(I)/Ag electrode) is attributed to the reduction of perchlorate to chlorate (B79027): ClO₄⁻ + 2e⁻ → ClO₃⁻ + O²⁻. psu.edu This process is influenced by the presence of oxide and peroxide, which can catalyze the decomposition of both perchlorate and chlorate. psu.edu

Electrochemical Reduction Processes and Intermediate Trapping

The electrochemical reduction of this compound is a key process in its application in energy storage. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), the oxygen reduction reaction (ORR) in the presence of this compound is irreversible and is followed by a chemical reaction. gu.se This is in contrast to the quasi-reversible ORR observed with electrolytes containing larger cations like tetrabutylammonium (B224687) (TBA+), suggesting that the small, highly charged Li+ ion strongly influences the reaction mechanism. gu.se

In some electrochemical reactions, this compound can influence the reaction pathway by affecting the stability of reactive intermediates. For example, in certain anodic reactions, using this compound as the electrolyte can create a more polar double layer at the electrode surface. sci-hub.se This can be advantageous for reactions involving polar substrates. sci-hub.se Conversely, a less polar electrolyte might be chosen to exclude polar solvents from the electrode surface, thereby slowing down solvent trapping of a radical cation and allowing a desired intramolecular reaction to proceed. wustl.edu The electrochemical reduction of N-haloamides in acetonitrile with this compound as the electrolyte generates an amide anion, which can then participate in further reactions. cdnsciencepub.com

The stabilization of radical cations is a notable feature in this compound/nitromethane (B149229) electrolyte systems. researchgate.net This stabilization facilitates carbon-carbon bond formation reactions. researchgate.net The Lewis acidic nature of the lithium cation is thought to contribute to this effect by interacting with the counteranion, which in turn increases the reactivity of the radical cation. researchgate.net

Electrochemical Polymerization Mechanisms (e.g., Polypyrrole)

This compound is commonly used as an electrolyte in the electrochemical polymerization of conducting polymers like polypyrrole (PPy). zimmerpeacocktech.comdeakin.edu.au The process, known as electropolymerization, involves the oxidation of pyrrole (B145914) monomers at an electrode surface to form a polymer film. zimmerpeacocktech.com The this compound serves as the supporting electrolyte, providing the necessary ionic conductivity for the electrochemical process to occur. researchgate.net

Electrocatalytic Reactions

This compound plays a role in various electrocatalytic reactions. It has been used as the electrolyte in electrocatalytic formal [2+2] cycloaddition reactions between anodically activated aliphatic enol ethers and unactivated olefins. acs.orgnih.gov These reactions, conducted in a this compound/nitromethane electrolyte solution, are initiated by the anodic activation of the enol ether. acs.orgnih.gov The electrolyte system is crucial for stabilizing the reaction intermediates, particularly the cyclobutane (B1203170) radical cation, allowing the cycloaddition to proceed efficiently. acs.orgnih.gov

In other systems, the pre-electrolysis of this compound in acetonitrile has been shown to generate a strong acidic medium (perchloric acid). acs.org This in situ generated acid can then act as a catalyst for reactions such as the nucleophilic substitution of benzylic ethers and acetals, enabling the formation of new carbon-carbon bonds. acs.org Furthermore, in studies of poly(3,4-ethylenedioxythiophene) (PEDOT) films in aqueous LiClO4 solutions, perchlorate anions act as counterions during the electrochemical reactions, and their exchange contributes to the material's electrochemical and electromechanical properties. researchgate.net

Supercapacitor Applications

This compound (LiClO₄) serves as a key electrolyte in supercapacitor research due to its good ionic conductivity, electrochemical stability, and the small size of the lithium ion. Its role is central to the formation of the electrical double-layer and in facilitating the Faradaic reactions that underpin the performance of pseudocapacitors.

Conducting Polymer Electrodes: Conducting polymers like polypyrrole (PPy) and polycarbazole (PCz) are frequently studied for supercapacitor applications. When this compound is used as the electrolyte, the perchlorate anion (ClO₄⁻) often acts as a dopant, while the lithium cation (Li⁺) facilitates ion transport.

In one study, polypyrrole was electrochemically grown on a titanium substrate (PPy/Ti) and its performance was evaluated in a LiClO₄ electrolyte. mdpi.com The interfacial interaction between the electrolyte and the PPy/Ti electrode was found to be significantly more intense than with a bare titanium substrate. mdpi.com This intensified interaction, attributed to a strong electrostatic attraction between the nitrogen in the pyrrole ring and the titanium substrate (pyrrole N···Ti), leads to enhanced electronic conductivity and a lower interface energy. mdpi.com Consequently, the PPy/Ti electrode exhibits a higher Faradaic capacitance, which arises from the reversible doping and dedoping of the perchlorate ion within the polymer structure. mdpi.com This is distinct from the electrical double-layer capacitance observed with the bare titanium substrate, which relies on the reversible adsorption and desorption of electrolyte ions. mdpi.com

A separate investigation into polycarbazole (PCz) films synthesized in the presence of different perchlorate salts found that the counter-cation significantly affects capacitive performance. jecst.orgjecst.org The PCz film synthesized with this compound demonstrated superior specific capacitance compared to those prepared with sodium perchlorate or tetrabutylammonium perchlorate. jecst.orgjecst.org This suggests that the smaller, more mobile lithium cation leads to more efficient charge storage.

Table 1: Comparison of Electrochemical Properties of Titanium (Ti) and Polypyrrole-Coated Titanium (PPy/Ti) Electrodes in LiClO₄ Electrolyte

| Property | LiClO₄/Ti | LiClO₄-PPy/Ti |

|---|---|---|

| Charge Transfer Resistance (Rct) | 65250 Ω cm⁻² | 2116 Ω cm⁻² |

| Double-Layer Capacitance (Cdl) | 0.0334 mF cm⁻² | 0.1930 mF cm⁻² |

| Specific Capacitance @ 0.01 mA cm⁻² | 0.010 mF cm⁻² | 0.123 mF cm⁻² |

| Interface Energy | -5.202 × 10³ eV | -1.461 × 10⁴ eV |

Data sourced from a 2024 study on this compound-doped polypyrrole electrodes. mdpi.com

Carbon-Based Electrodes: Carbon materials such as activated carbon and graphene are widely used due to their high surface area, good conductivity, and stability.

A universal electrolyte formulation for creating composites of PPy and various carbon nanomaterials (carbon black, carbon nanotubes, and graphene) utilizes this compound as the supporting electrolyte and primary dopant. nih.gov The small size and mobility of the perchlorate anion allow it to effectively dope (B7801613) the PPy without compromising the material's ionic mobility. nih.gov A supercapacitor using a PPy/graphene composite electrode fabricated with this method achieved a high specific capacitance of 348.8 F g⁻¹. nih.gov

Another approach involves using this compound in an electrochemical ion intercalation treatment to enhance the capacitance of graphene-based electrodes. researchgate.net This method uses a two-step process where lithium ions and then perchlorate ions are intercalated into the graphene structure. researchgate.net The process leads to surface exfoliation and functionalizes the graphene with oxygen-containing groups, which substantially improves capacitance while maintaining a high rate capability. researchgate.net

Electrical double-layer capacitance (EDLC) is a primary mechanism of charge storage in supercapacitors, arising from the electrostatic accumulation of ions from the electrolyte at the surface of the electrode. wikipedia.org This forms a Helmholtz double layer, where energy is stored without chemical reactions. wikipedia.org this compound is a common electrolyte used in EDLC studies due to its electrochemical stability and the formation of a well-defined double layer.

Research has been conducted to understand the EDLC behavior of LiClO₄ on different electrode substrates. A comparative study of titanium and nickel metal substrates in a LiClO₄ electrolyte revealed distinct behaviors. tandfonline.com The LiClO₄-Ti system showed nearly ideal EDLC characteristics, attributed to the high electrochemical stability of titanium. tandfonline.com In contrast, the LiClO₄-Ni system exhibited deviated EDLC behavior because of polarization effects at the nickel surface, though it also showed higher conductivity and a more active interface. tandfonline.com Coating the nickel substrate with carbon was found to suppress the polarization effect while retaining high electroactivity, resulting in a superior EDLC with a specific capacitance of 25.9 mF cm⁻² and excellent cycling stability. tandfonline.com

Table 2: Comparative Capacitance of Metal Substrates in LiClO₄ Electrolyte

| Electrode Material | Specific Capacitance Range (at 0.01–0.10 mA cm⁻²) |

|---|---|

| Titanium (Ti) | 0.010–0.0095 mF cm⁻² |

| Nickel (Ni) | 0.322–0.155 mF cm⁻² |

Data sourced from a 2022 study on the electrical double layer capacitance of LiClO₄-interacted metal substrates. tandfonline.com

The development of polymer electrolytes has also been a focus of EDLC research. EDLCs have been fabricated using activated carbon electrodes with a polymer electrolyte composed of poly(vinyl alcohol) (PVA) and this compound. researchgate.net Studies showed that the inclusion of nanosized titania (TiO₂) as a filler into the PVA-LiClO₄ system significantly enhanced performance. researchgate.net The TiO₂ increases the flexibility of the polymer chains, which in turn improves ion migration and boosts the ionic conductivity of the electrolyte. researchgate.net This modification led to a substantial increase in the specific capacitance of the EDLC.

Table 3: Effect of TiO₂ Filler on Specific Capacitance of an EDLC with PVA-LiClO₄ Electrolyte

| Electrolyte Composition | Specific Capacitance (from charge-discharge) |

|---|---|

| PVA-LiClO₄ | 3.0 F g⁻¹ |

| PVA-LiClO₄ with 8 wt.% TiO₂ | 12.5 F g⁻¹ |

Data sourced from a study on capacitive behavior in EDLCs with PVA-LiClO₄ based polymer electrolytes. researchgate.net